[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining a 1,3-oxazole and a 1,2,3-triazole core. The oxazole moiety is substituted with a 3,4,5-trimethoxyphenyl group at position 2 and a methyl group at position 5, while the triazole ring is linked to a 3-(methylsulfanyl)phenyl group at position 1 and a methyl group at position 3. The ester linkage bridges the oxazole and triazole units, creating a structurally complex scaffold. The methylsulfanyl substituent may modulate electronic properties and bioavailability, as sulfur-containing groups are known to influence metabolic stability and binding interactions .
Properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-14-22(27-28-29(14)17-8-7-9-18(12-17)36-6)25(30)34-13-19-15(2)35-24(26-19)16-10-20(31-3)23(33-5)21(11-16)32-4/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXPJJZZMOWBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (CAS Number: 946353-52-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.5 g/mol. The structure features a combination of oxazole and triazole rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H23FN4O6 |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 946353-52-2 |
Research indicates that compounds containing oxazole and triazole moieties often exhibit significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. Inhibitors of COX-II have been shown to reduce inflammation in various models .
- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antitumor Activity : Some derivatives of triazole compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar antitumor properties.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. For instance:
- COX-II Inhibition : A study highlighted that certain triazole derivatives exhibited IC50 values ranging from 0.66 to 2.04 μM against COX-II . This suggests that the target compound could have comparable inhibitory effects.
- Anticancer Properties : Research into triazole derivatives has shown promising results against various cancer cell lines. For example, compounds with similar structural features have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
- Anti-inflammatory Effects : A derivative exhibiting similar structural characteristics was tested in an animal model for its anti-inflammatory properties. Results indicated a significant reduction in inflammatory markers compared to controls.
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that compounds with the oxazole and triazole frameworks showed selective toxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Research Tools and Validation
- Crystallography : SHELXL () and WinGX/ORTEP () are critical for structural validation. Analog 1’s isostructural triclinic symmetry (P 1̄) was confirmed via single-crystal diffraction .
- Synthetic Reproducibility : High-throughput screening () and catalyst optimization () are recommended for scaling production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
